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molecular formula C10H10Cl2O3 B1468378 3,5-Dichloro-4-isopropoxybenzoic acid CAS No. 41490-10-2

3,5-Dichloro-4-isopropoxybenzoic acid

Cat. No. B1468378
M. Wt: 249.09 g/mol
InChI Key: PSZCPQCRWUJQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605171B2

Procedure details

To a solution of 1.88 g (7.15 mmol) of methyl 3,5-dichloro-4-isopropoxybenzoate (from Step A) in 20 mL of methanol was added 4 mL of 5.0 N sodium hydroxide solution. The mixture was stirred at rt overnight and concentrated. The residue was partitioned between EtOAc (30 mL) and 1 N NaOH (30 mL). The aqueous layer was separated, washed with EtOAc (2×30 mL), acidified using 5.0 N HCl until pH=1, and then extracted with EtOAc (3×30 mL). Organic layers were combined, dried over MgSO4, and concentrated to give 1.51 g of the title compound: 1H NMR (500 MHz, CDCl3) δ 1.43 (d, J=6.2, 6H), 4.79 (m, 1H), 8.07 (s, 2H).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([Cl:16])[C:11]=1[O:12][CH:13]([CH3:15])[CH3:14])[C:5]([O:7]C)=[O:6].[OH-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([Cl:16])[C:11]=1[O:12][CH:13]([CH3:14])[CH3:15])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=C(C1OC(C)C)Cl
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc (30 mL) and 1 N NaOH (30 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with EtOAc (2×30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1OC(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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